Chitosan Trimer
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H/t4?,5?,6?,7-,8-,9-,10+,11?,12?,13?,14+,15+,16+,17-,18-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVOJWIUUCPOIF-VMCMTGCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38Cl3N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743982 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117436-78-9 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic and Biosynthetic Pathways of Chitosan Trimer
Enzymatic Hydrolysis of Chitosan (B1678972) for Trimer Production
Enzymatic hydrolysis utilizes various enzymes to break the β-(1,4)-glycosidic bonds within the chitosan polymer chain. This process can be finely tuned to favor the production of specific oligosaccharides, including the trimer.
Chitosanase-Mediated Depolymerization
Chitosanases (EC 3.2.1.132) are the primary enzymes used for the targeted production of chitosan oligosaccharides. nih.gov They catalyze the endo-hydrolysis of glycosidic bonds in chitosan, leading to the formation of smaller oligomers. researchgate.net The specificity of the chitosanase is crucial for maximizing the yield of the desired trimer.
Different chitosanases exhibit varying substrate specificities and product profiles. For instance, a chitosanase from Streptomyces roseolus has been shown to efficiently produce predominantly trimeric mixtures from chitosan. nkust.edu.tw This particular enzyme, with a molecular mass of approximately 41 kDa, demonstrates an endo-type cleavage mechanism, liberating mainly chitotriose. nkust.edu.tw Similarly, chitosanases from various Bacillus strains have been characterized for their ability to produce chitooligosaccharides, with chitotriose being a major hydrolysis product. nih.gov Studies have shown that some chitosanases can hydrolyze substrates with at least five glucosamine (B1671600) residues, efficiently degrading the polymer into trimeric units. nkust.edu.tw The source of the chitosanase plays a significant role in the resulting product distribution; for example, chitosanase from Bacillus cereus P16 has been found to produce a range of chitooligosaccharides from trimers to heptamers. jmb.or.kr
Table 1: Characteristics of Chitosanases for Trimer Production
| Enzyme Source | Molecular Mass (kDa) | Predominant Products | Reference |
| Streptomyces roseolus | 41 | Chitotriose | nkust.edu.tw |
| Bacillus strains | 37 | Chitobiose, Chitotriose | nih.gov |
| Bacillus cereus P16 | 38, 45 (major) | (GlcN)₃₋₇ | jmb.or.kr |
The yield and composition of the final hydrolysate are highly dependent on the reaction conditions. Optimization of these parameters is critical for maximizing the production of chitosan trimer.
pH: The optimal pH for chitosanase activity varies depending on the enzyme source. For example, a chitosanase from Streptomyces roseolus exhibits optimal activity at pH 5.0. nkust.edu.tw Another study found that the highest yield of reducing sugars from chitosan hydrolysis was achieved in an acetate (B1210297) buffer at pH 4.5. researchgate.net The pH affects the ionization state of both the enzyme's active site and the chitosan substrate, thereby influencing their interaction. mdpi.com
Temperature: Temperature significantly impacts the rate of enzymatic hydrolysis. The optimal temperature for the chitosanase from Streptomyces roseolus is 50°C. nkust.edu.tw For a different enzymatic system, the optimal temperature for producing reducing sugars was found to be 45°C. researchgate.net Generally, increasing the temperature enhances the reaction rate up to a certain point, beyond which the enzyme begins to denature and lose activity. mdpi.com
Enzyme Concentration: The ratio of enzyme to substrate is a key factor in controlling the hydrolysis process. An optimal enzyme concentration of 5 U for chitosanase has been reported in one study. mdpi.com The enzyme-to-substrate ratio can be adjusted to control the extent of depolymerization and the size of the resulting oligosaccharides.
Substrate Specificity: Chitosanases exhibit specificity towards the physical form and chemical characteristics of the chitosan substrate. Soluble and colloidal forms of chitosan are generally more favorable for hydrolysis as they provide better access for the enzymes compared to insoluble chitosan. researchgate.net The degree of deacetylation of the chitosan also influences enzyme activity. A chitosanase from a Bacillus strain showed the highest specificity for chitosan with a degree of deacetylation between 75-85%. researchgate.net
Table 2: Optimized Conditions for Enzymatic Hydrolysis
| Parameter | Optimal Value | Reference |
| pH | 4.5 - 5.5 | nkust.edu.twresearchgate.net |
| Temperature (°C) | 45 - 55 | nkust.edu.twresearchgate.net |
| Enzyme Concentration | 2 - 5 U/mL | researchgate.netmdpi.com |
| Substrate Form | Soluble/Colloidal | researchgate.net |
Analysis of the final hydrolysis products is essential to confirm the prevalence of the this compound. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose. nkust.edu.twmdpi.com Studies have demonstrated that under optimized conditions, chitosanase from Streptomyces roseolus yields mainly chitotriose, with smaller quantities of chitobiose and chitotetraose. nkust.edu.tw Similarly, enzymatic hydrolysis of chitosan with a chitosanase from Bacillus sp. KCTC 0377BP resulted in the production of oligosaccharides ranging from trimers to octamers. asm.org In some cases, after extended reaction times (e.g., 48 hours), the final products are predominantly dimers and trimers. hueuni.edu.vn
Optimization of Enzymatic Hydrolysis Conditions (pH, Temperature, Enzyme Concentration, Substrate Specificity)
Utilization of Other Glycosidic Hydrolases (e.g., Hemicellulase (B13383388), α-Amylase)
While chitosanases are the most specific enzymes for chitosan hydrolysis, other non-specific glycosidic hydrolases can also be employed. mdpi.com Enzymes such as hemicellulase and α-amylase have been shown to hydrolyze chitosan, producing a mixture of short and medium-chain oligosaccharides, including the trimer. mdpi.com The mechanism of these enzymes involves the cleavage of β-1,4-glycosidic linkages between both N-acetylglucosamine (GlcNAc) and D-glucosamine (GlcN) residues, as well as between two GlcN units. mdpi.com The use of these less specific enzymes can be a cost-effective alternative, though product specificity may be lower. For instance, α-amylase has been shown to have a lower activation energy for chitosan hydrolysis compared to chitosanase, suggesting a different reaction mechanism. mdpi.com
Role of Acetylation Degree of Chitosan Substrate in Enzymatic Yields
The degree of acetylation (DA) of the chitosan substrate is a critical factor influencing the efficiency and outcome of enzymatic hydrolysis. semanticscholar.org The DA affects the solubility of the chitosan and the accessibility of the glycosidic bonds to the enzyme. nih.gov Chitinases, for example, require at least one acetylated unit to bind and hydrolyze the substrate, while chitosanases require at least one deacetylated unit. semanticscholar.org
Chemical Degradation Approaches for Oligomer Generation
Chemical methods for producing chitosan oligomers, including trimers, primarily involve the cleavage of the β-(1,4)-glycosidic bonds that link the D-glucosamine and N-acetyl-D-glucosamine units in the chitosan chain. Acid hydrolysis and oxidative depolymerization are two prominent strategies.
Acid Hydrolysis and Controlled Depolymerization
Acid hydrolysis is a widely used method for the depolymerization of chitosan. nih.gov This process involves the protonation of the glycosidic oxygen, followed by the addition of water, leading to the cleavage of the glycosidic bond. nih.gov The concentration of the acid, temperature, and reaction time are critical parameters that influence the molecular weight of the resulting chitosan oligomers. nih.gov
Hydrochloric acid (HCl) is frequently employed for this purpose. nih.gov For instance, chitosan can be hydrolyzed with 2 M HCl for 12 hours to produce chitooligosaccharides with a molecular weight of approximately 2 kDa, achieving a yield of 85.2%. nih.gov More severe conditions, such as using 10 M HCl at 105°C or 12 M HCl at 90°C, can lead to the quantitative hydrolysis of chitosan to its monomer, glucosamine, within 6 hours. nih.gov The use of a mixture of hydrochloric and phosphoric acids has also been investigated to control the degradation process. nih.gov
Studies have shown that it is possible to obtain specific oligomer fractions, including trimers, through controlled acid hydrolysis. nih.govnih.gov By carefully managing the reaction conditions, the depolymerization can be guided to favor the production of lower molecular weight fragments. For example, researchers have purified glucosamine oligomers with degrees of polymerization from two to six from acid-fragmented chitosan. nih.gov In these studies, the trimer exhibited weak biological activity compared to larger oligomers like the tetramer, pentamer, and hexamer. nih.gov
Table 1: Influence of Acid Hydrolysis Conditions on Chitosan Depolymerization
| Acid | Concentration | Temperature (°C) | Time (h) | Resulting Product | Reference |
| HCl | 2 M | - | 12 | 2 kDa chitooligosaccharide | nih.gov |
| HCl | 10 M | 105 | 6 | Glucosamine | nih.gov |
| HCl | 12 M | 90 | 6 | Glucosamine | nih.gov |
| HCl:H₃PO₄ | 4 M [H+] | 110 | - | Incomplete hydrolysis | nih.gov |
| H₃PO₄ | 85% | 80 | 8 | 20 kDa chitosan | nih.gov |
Oxidative and Nitrous Acid Depolymerization Strategies
Oxidative depolymerization offers an alternative chemical route to produce chitosan oligomers. This method often utilizes reagents like hydrogen peroxide (H₂O₂), which generates reactive oxygen species that attack and cleave the glycosidic bonds. mdpi.comresearchgate.net This process can be enhanced by microwave irradiation or UV light, which can lead to a more efficient and faster degradation of the chitosan chain. mdpi.comnih.gov For instance, a combination of gamma irradiation and H₂O₂ treatment has been optimized to produce soluble chitooligosaccharides. researchgate.net The concentration of H₂O₂ and the reaction temperature are key factors in controlling the final molecular weight of the oligomers. researchgate.net
Nitrous acid (HONO) depolymerization is a more specific chemical method that targets the D-glucosamine (GlcN) units of chitosan. acs.orgnih.gov This reaction leads to the cleavage of the glycosidic linkage following a GlcN unit and results in the formation of a 2,5-anhydro-D-mannose residue at the new reducing end of the oligomer. acs.orgnih.govcellulosechemtechnol.ro The stoichiometry of the reaction is well-defined, allowing for a degree of control over the extent of depolymerization by adjusting the amount of nitrous acid used. cellulosechemtechnol.ro This method has been successfully used to prepare various chitosan oligomers. cellulosechemtechnol.rontnu.no However, the formation of the 2,5-anhydro-D-mannose residue is a characteristic feature of this technique that differentiates its products from those of acid hydrolysis or enzymatic degradation. nih.gov
Table 2: Comparison of Oxidative and Nitrous Acid Depolymerization
| Method | Reagent | Key Feature | Resulting Oligomer Characteristic | References |
| Oxidative Depolymerization | Hydrogen Peroxide (H₂O₂) | Generation of reactive oxygen species | Random cleavage of glycosidic bonds | mdpi.comresearchgate.net |
| Nitrous Acid Depolymerization | Nitrous Acid (HONO) | Specific cleavage at D-glucosamine units | Formation of 2,5-anhydro-D-mannose at the reducing end | acs.orgnih.govcellulosechemtechnol.ro |
Advanced Bioprocesses for Chitosan Oligomer Production
Enzymatic depolymerization of chitosan using chitosanases presents a highly specific and environmentally friendly alternative to chemical methods for producing chitooligosaccharides, including the trimer. mdpi.comfrontiersin.org
Microbial Fermentation for Chitosanase Production
Chitosanases are enzymes that specifically hydrolyze the β-1,4-glycosidic bonds in chitosan. nih.gov These enzymes can be produced by various microorganisms, including bacteria and fungi. researchgate.netijeab.comcabidigitallibrary.org Microbial fermentation is a common method for producing chitosanases on a larger scale. ijeab.comnih.gov
Different microbial species produce chitosanases with varying specificities, leading to different product profiles. For example, some chitosanases may primarily yield shorter oligomers like dimers and trimers, while others produce a broader range of larger oligomers. mdpi.comtandfonline.com Chitosanase from Bacillus thuringiensis B-387 has been shown to rapidly convert chitosan into short chitooligosaccharides, including dimers, trimers, and tetramers (GlcN₂-GlcN₄). mdpi.com Similarly, chitosanase from Bacillus subtilis can hydrolyze chitosan to produce dimers, trimers, and tetramers. frontiersin.org The choice of the microbial strain and the optimization of fermentation conditions, such as the carbon and nitrogen sources, pH, and temperature, are crucial for maximizing chitosanase production and obtaining the desired oligomer distribution. ijeab.comnih.govresearchgate.net For instance, Aspergillus sp. has demonstrated high chitosanase activity, and Streptomyces sp. has been shown to produce chitooligosaccharides. researchgate.net
The enzymatic hydrolysis of chitosan can be controlled to favor the production of specific oligomers. For example, chitosan trimers and tetramers have been identified as major products in the enzymatic hydrolysis of chitosan using crude chitosanase from Purpureocillium lilacinum. frontiersin.org In some cases, the final products of chitosan cleavage by chitosanases are predominantly lower oligomers, such as dimers to tetramers. mdpi.com
Integrated Bioreactor Systems for Continuous Chitosan Oligomer Synthesis
To improve the efficiency and cost-effectiveness of chitosan oligomer production, integrated bioreactor systems have been developed. These systems often combine enzyme production, immobilization, and the enzymatic reaction in a continuous or semi-continuous process. researchgate.net
One such approach involves a dual reactor system, which couples a column reactor with an immobilized enzyme to a membrane reactor. researchgate.net In this setup, chitosan is first partially hydrolyzed in the column reactor, and the resulting oligomers are then further processed and separated in the ultrafiltration (UF) membrane reactor. researchgate.net The use of an ultrafiltration membrane with a specific molecular weight cut-off, such as 3 kDa, can be employed to selectively recover higher oligomers like trimers to hexamers. researchgate.net This continuous process allows for enzyme reuse and can lead to a higher yield of specific chitooligosaccharides at a reduced cost. researchgate.netmdpi.com
These integrated systems offer several advantages, including increased cell concentration, reduced product inhibition, and simplified downstream processing. mdpi.com The timely separation of the produced chitooligosaccharides prevents their further degradation by the enzyme, which can help in increasing the proportion of desired high-degree-of-polymerization oligomers. mdpi.com
Molecular Structure and Advanced Characterization of Chitosan Trimer
Spectroscopic Analysis of Chitosan (B1678972) Trimer Composition and Linkages
Spectroscopic methods are indispensable tools for the detailed structural analysis of chitosan trimer. These techniques provide information on the atomic and molecular level, revealing key features of the oligomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR can identify the constituent monosaccharide units and their arrangement within the trimer.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying the N-acetyl-D-glucosamine (GlcNAc or A unit) and D-glucosamine (GlcN or D unit) residues that constitute the this compound.
In ¹H-NMR spectra of chitosan oligomers, distinct signals correspond to specific protons within the sugar rings. For instance, the anomeric proton (H-1) of a GlcN unit typically appears around δ 4.9 ppm, while the H-1 of a GlcNAc unit is found at approximately δ 4.6 ppm. nih.govmdpi.com Other protons, such as H-2, and the methyl protons of the N-acetyl group (around δ 1.91 ppm), also provide characteristic signals for identifying the monomeric units. semanticscholar.orgresearchgate.net Specifically, for a D-D-M trimer (where M is a 2,5-anhydro-D-mannose unit at the reducing end), the imino protons of the Schiff base can be observed at around 8.1 ppm at a pH* of 5.7. ntnu.no
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyranose ring (C1-C6) are sensitive to their chemical environment. For example, the C1 signal for a GlcN unit is typically found around 101.88 ppm, while the C2 signal appears at approximately 56.49 ppm. semanticscholar.org The presence of an N-acetyl group significantly shifts the signals of the adjacent carbons, allowing for clear differentiation between A and D units. mdpi.com The methyl carbon of the N-acetyl group gives a characteristic signal at about δ 22.22 ppm. semanticscholar.org
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference(s) |
| ¹H | Anomeric H-1 (GlcN) | ~4.9 | nih.govmdpi.com |
| ¹H | Anomeric H-1 (GlcNAc) | ~4.6 | nih.govmdpi.com |
| ¹H | Methyl Protons (-COCH₃) | ~1.91-2.20 | semanticscholar.orgescholarship.org |
| ¹H | H-2 (GlcN) | ~3.2-3.35 | escholarship.org |
| ¹³C | C1 (GlcN) | ~101.88 | semanticscholar.org |
| ¹³C | C2 (GlcN) | ~56.49 | semanticscholar.org |
| ¹³C | Methyl Carbon (-COCH₃) | ~22.22 | semanticscholar.org |
While standard NMR can identify the monomeric units, determining their specific sequence (the pattern of acetylation, or PA) in a this compound requires more advanced techniques. Pure shift NMR methods are particularly valuable as they simplify complex spectra by removing proton-proton coupling, resulting in single, sharp peaks for each proton signal. rsc.org This enhanced resolution is critical for resolving overlapping signals in oligosaccharide spectra. rsc.org
By applying techniques like HOmodecoupled Band-Selective (HOBS) decoupling and Spectral Aliased Pure Shift HSQC, it is possible to accurately determine the PA and even the triad (B1167595) sequences (e.g., AAA, AAD, DAD) within chitosan samples. nih.gov The chemical shifts of anomeric protons and carbons are sensitive to the nature of the neighboring units, allowing for the differentiation of various triad sequences. researchgate.netcdnsciencepub.com This level of detail is crucial as the biological activity of chitosan oligomers can be strongly influenced by their specific acetylation pattern. nih.govresearchgate.net
1H-NMR and 13C-NMR for Glucosamine (B1671600) Unit Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.govmdpi.com The FTIR spectrum of a chitosan oligomer displays a series of characteristic absorption bands that confirm its chemical structure.
Key absorption bands include:
A broad band in the region of 3400-3650 cm⁻¹, which is attributed to the stretching vibrations of O-H and N-H groups. innspub.netugm.ac.id
Bands corresponding to C-H stretching vibrations around 2800-3000 cm⁻¹. mdpi.com
The amide I band, typically observed around 1655 cm⁻¹, is characteristic of the C=O stretching in the N-acetyl group of GlcNAc units. nih.govcurresweb.com
The amide II band, found around 1560-1590 cm⁻¹, arises from N-H bending and C-N stretching in the amide group. nih.gov The intensity of this band decreases with increasing deacetylation.
Bands in the 1000-1200 cm⁻¹ region are associated with the C-O-C stretching of the glycosidic linkages and the saccharide structure. curresweb.comuva.es
A band around 890-900 cm⁻¹ is indicative of the β-glycosidic bond. nih.gov
The ratio of the intensities of the amide I band to a reference band (such as the O-H stretch) can be used to estimate the degree of acetylation. innspub.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |
| 3650-3400 | O-H and N-H stretching | Hydroxyl, Amine | innspub.netugm.ac.id |
| ~1655 | C=O stretching (Amide I) | N-acetyl group | nih.govcurresweb.com |
| ~1590 | N-H bending (Amine) | Primary Amine (NH₂) | nih.gov |
| 1031-1018 | C-O-C stretching | Saccharide structure | uva.es |
| ~899 | β-glycosidic linkage | Glycosidic bond | curresweb.com |
Mass Spectrometry (MS) for Oligomer Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the this compound and to assess its purity. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing chitosan oligomers, as it allows for the generation of intact molecular ions. mdpi.comnih.gov
In ESI-MS, a solution of the this compound is sprayed into the mass spectrometer, where it forms charged droplets. As the solvent evaporates, charged oligomer ions are released and their mass-to-charge ratio (m/z) is measured. For a fully deacetylated this compound (GlcN)₃, the expected [M+H]⁺ ion would be at m/z 484.21. mdpi.com The presence of acetylated units increases the mass by 42 Da for each unit. Therefore, a trimer with one acetylated unit ([D₂A₁+H]⁺) would appear at m/z 526.22, a trimer with two acetylated units ([D₁A₂+H]⁺) at m/z 568.24, and a fully acetylated trimer ([A₃+H]⁺) at m/z 610.25. mdpi.com
The presence of a single, dominant peak corresponding to the expected molecular weight of the desired trimer indicates a high degree of purity. The technique can also identify the presence of dimers, tetramers, or other oligomers as impurities. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the trimer ion, providing further structural information about the sequence of the monomeric units. nih.gov
UV-Vis Spectroscopy in Specific Derivatized Forms
While chitosan itself has limited UV absorbance, UV-Vis spectroscopy can be a useful tool for the analysis of specific derivatized forms of this compound. nih.govmdpi.com The native chitosan oligomer typically shows a weak absorption below 220 nm. researchgate.net However, by introducing a chromophore (a light-absorbing group) into the molecule, the trimer can be readily quantified and studied using UV-Vis spectroscopy. ste-mart.com
For example, derivatization with compounds like 3,4-dihydroxybenzoic acid or chromones can impart significant UV absorbance to the this compound. nih.govste-mart.com The resulting derivative will exhibit characteristic absorption maxima that can be used for quantitative analysis. science.gov This approach is often employed to study the interactions of chitosan with other molecules or to monitor chemical modifications. researchgate.net Furthermore, the first derivative of the UV spectrum has been used as a method to determine the degree of N-acetylation. nih.govmdpi.com
Chromatographic Separation and Purity Assessment
The isolation and purity verification of this compound from a mixture of chitosan oligosaccharides (COS) are foundational steps in its characterization. Chromatographic techniques are paramount in achieving the high levels of purity required for detailed structural analysis.
High-Performance Liquid Chromatography (HPLC) for Oligomer Distribution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chitosan oligomers. mdpi.com It effectively separates molecules based on their size, charge, or polarity, allowing for the quantification and isolation of specific oligomers like the trimer. nanobioletters.com
Several HPLC modes are employed for COS separation. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven successful in separating and purifying chitosan oligomers with degrees of polymerization (DP) from 2 to 6. mdpi.com For instance, a method using an Asahipak NH2P-50 4E column, which is designed for sugar analysis, can effectively separate this compound (Chitotriose) from its neighboring dimer, tetramer, pentamer, and hexamer. shodex.com The separation is typically achieved using a mobile phase consisting of an acetonitrile (B52724) and water mixture, with detection accomplished by an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-UV absorbing compounds like oligosaccharides. shodex.com
Alternatively, when dealing with partially acetylated oligomers, detection can be performed using an ultraviolet (UV) detector, as the acetylamino group provides a chromophore with absorbance around 210 nm. mdpi.com For fully deacetylated oligomers like this compound, a differential refractive index (RI) detector is often preferred, though it may offer lower sensitivity compared to other detectors. mdpi.com Cation exchange chromatography is another viable method, capable of separating species like N-acetyl chitotriose from N,N'-diacetyl chitotriose. mdpi.com
A gradient elution procedure, where the mobile phase composition is changed over time (e.g., linearly decreasing the acetonitrile-to-water ratio), can provide optimal resolution for N-acetyl-chito-oligosaccharides with DP values from 2 to 6. jfda-online.com
Table 1: Example HPLC Conditions for Chitosan Oligomer Separation
| Parameter | Condition | Source |
| Column | Shodex Asahipak NH2P-50 4E (4.6 mm I.D. x 250 mm) | shodex.com |
| Mobile Phase | Acetonitrile/Water = 70/30 (Isocratic) | shodex.com |
| Flow Rate | 1.0 mL/min | shodex.com |
| Detector | Evaporative Light Scattering Detector (ELSD) | shodex.com |
| Column Temp. | 30 °C | shodex.com |
| Separated Species | Dimer (Chitobiose), Trimer (Chitotriose), Tetramer, Pentamer, Hexamer | shodex.com |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Multi-Angle Laser Light Scattering (MALLS) for Molecular Weight Profiling
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight (MW) and molecular weight distribution of polymers and oligomers. mdpi.comlcms.cz When coupled with a Multi-Angle Laser Light Scattering (MALLS) detector, SEC becomes an absolute method for MW determination, eliminating the need for column calibration with polymer standards. wyatt.comresearchgate.net This is particularly important for chitosan, as the structural dissimilarity between chitosan and common standards (like pullulans) can lead to significant overestimation of molecular weight in conventional calibration techniques. nih.gov
The SEC-MALLS system separates molecules based on their hydrodynamic volume in solution; larger molecules elute earlier from the column. lcms.cz The MALLS detector then measures the intensity of light scattered by the molecules at various angles to directly calculate the weight-average molecular weight (Mw) for each fraction eluting from the column. mdpi.com This provides an accurate and reproducible molecular weight profile of the chitosan sample.
For analyzing low molecular weight fragments, such as the trimer, specific GPC/SEC methodologies are employed. Research has demonstrated the ability to fractionate chitosan into low molecular weight ranges, including a 3-40 kDa fraction, which would encompass the trimer. ukrbiochemjournal.orgscispace.com To ensure accurate results for cationic polymers like chitosan, the mobile phase is typically an acidic buffer (e.g., 0.2 M HOAc/0.1 M NaOAc) to ensure solubility and minimize non-ideal column interactions. mdpi.comresearchgate.net Studies have shown that adjusting the ionic strength of the mobile phase can improve the reproducibility of MW measurements. researchgate.net
Table 2: Typical SEC-MALLS System Configuration for Chitosan Analysis
| Component | Description/Parameter | Source |
| Chromatography | Agilent 1200 HPLC System | mdpi.com |
| Columns | Thermo MAb Pac™ SEC-1 or Tosoh TSKgel PWXL series | mdpi.comresearchgate.net |
| Mobile Phase | 100 mM NaCl–100 mM NH₄Cl aqueous solution (pH 3.3) | mdpi.com |
| Flow Rate | 0.5 mL/min | researchgate.netmdpi.com |
| Detectors | MALLS (e.g., DAWN, Wyatt) and Refractive Index (RI) (e.g., Optilab, Wyatt) | wyatt.commdpi.com |
| Analysis Software | ASTRA or OmniSEC | mdpi.com |
X-ray Techniques for Structural Insights
X-ray based analytical methods provide profound insights into the solid-state structure of this compound, from its crystalline arrangement to its elemental composition and the nature of its chemical bonds.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique used to investigate the crystalline structure of materials. For chitosan and its oligomers, XRD patterns reveal the degree of crystallinity and polymorphic form. High molecular weight chitosan typically exhibits a semi-crystalline structure with two characteristic broad diffraction peaks around 2θ = 10° and 20°. researchgate.netsapub.org These peaks are indicative of the ordered, crystalline regions within the polymer matrix, which are formed due to strong inter- and intramolecular hydrogen bonds. researchgate.net
In contrast, chitosan oligomers can exhibit a higher degree of ordering and crystallinity compared to the parent polymer. cellulosechemtechnol.ro However, the preparation method can also lead to a more amorphous structure. uva.es The XRD pattern of a chitosan oligomer film might show sharper peaks, indicating a more ordered supramolecular architecture. cellulosechemtechnol.ro For instance, one study on chitosan oligomers showed a diffraction pattern with a notable peak at 2θ = 22°, which was associated with an amorphous structure, suggesting that the processing into a composite film disrupted the crystalline order. researchgate.net The change in the crystal lattice upon moving from the polymer to the oligomer reflects alterations in the intermolecular forces and packing efficiency. wisdomlib.org
Table 3: Characteristic XRD Peaks for Chitosan and its Oligomers
| Material | Characteristic Peaks (2θ) | Structural Implication | Source |
| Native Chitosan | ~10° and ~20° | Semi-crystalline structure | researchgate.netsapub.org |
| Chitosan Oligomers | Sharper peaks than parent chitosan | Higher degree of ordering | cellulosechemtechnol.ro |
| Chitosan Oligomer/Propolis Composite | Weakened peaks, amorphous halo | Amorphous form | uva.es |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding Energies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical state (i.e., bonding environment) of atoms on a material's surface. nih.govresearchgate.net For this compound, XPS analysis confirms the presence of carbon (C), oxygen (O), and nitrogen (N) and allows for the deconvolution of high-resolution spectra to identify specific functional groups. nih.govnih.gov
The high-resolution C 1s spectrum of chitosan can typically be resolved into multiple components corresponding to different chemical bonds: C-C/C-H, C-N (in the amine group), C-O (in hydroxyl and ether groups), and O-C-O (in the glycosidic linkage). nanobioletters.com The N 1s spectrum is particularly informative, often showing two peaks associated with the primary amine groups (-NH₂) of the glucosamine units and any residual amide groups (-NHC(O)CH₃) from the parent chitin (B13524). nanobioletters.commdpi.com The O 1s spectrum can also be deconvoluted to distinguish between oxygen in C-O-C/C-OH bonds and C=O bonds. nanobioletters.com The precise binding energies and the area ratios of these peaks provide a detailed chemical fingerprint of the this compound surface. nanobioletters.com
Table 4: Example Elemental Composition of a Chitosan Film by XPS
| Element | Binding Energy (eV) - Peak | Atomic Ratio (%) | Source |
| Carbon (C 1s) | 284.7 (C-C), 286.8 (C-O), 287.9 (C=O) | 63.51 | nih.gov |
| Oxygen (O 1s) | ~532-534 | 29.32 | nanobioletters.comnih.gov |
| Nitrogen (N 1s) | 399.9 (-NH₂), 401.3 (-NH₃⁺) | 6.94 | nih.govmdpi.com |
Note: Data is for a representative chitosan-based film and serves as an illustrative example. Actual values for a pure trimer may vary slightly.
X-ray Emission Spectroscopy (XES) and X-ray Absorption Spectroscopy (XAS) for Chemical Bonding and Coordination
X-ray Emission Spectroscopy (XES) and X-ray Absorption Spectroscopy (XAS) are advanced synchrotron-based techniques that probe the electronic structure of matter with elemental specificity. nih.govlu.se
XES, also known as X-ray Fluorescence Spectroscopy (XFS), provides detailed information on the density of occupied electronic states and is highly sensitive to the local chemical bonding of the emitting atom. nih.govresearchgate.net For a compound like this compound, XES can be used to study the chemical bonding by selectively exciting core electrons of specific atoms (e.g., oxygen) and analyzing the emitted photons. nih.gov For example, changes in the width of resonantly excited O Kα XES spectra can distinguish between oxygen atoms in hydroxyl (-OH) groups versus those in ether (–O–) linkages, providing a precise map of the local electronic environment. nih.gov
XAS measures the absorption of X-rays as a function of energy, yielding information about the empty electronic states and the local geometric structure around the absorbing atom. lu.se While less commonly applied to pure chitosan, XAS is invaluable for studying chitosan-metal complexes. nih.gov It can determine the coordination number and local environment of metal atoms bound to the chitosan chain. mdpi.comiaea.org For instance, in an iron-chitosan complex, Fe K-edge XAS can reveal how many nitrogen or oxygen atoms from the this compound are involved in coordinating the iron ion, clarifying the nature of the metal-polymer interaction. nih.goviaea.orgaps.org
Advanced Microscopic and Surface Characterization
Advanced microscopic techniques are indispensable for elucidating the morphological and topographical characteristics of this compound at the nanoscale. These methods provide direct visual evidence of its structure, size, and surface features, which are critical for understanding its behavior and potential applications.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques used to visualize the morphology of chitosan-based materials. nih.gov While SEM provides detailed information about the surface topography and morphology, TEM offers insights into the internal structure and particle shape. acs.orgnih.gov
In the context of chitosan derivatives, SEM analysis is frequently used to observe the size, shape, and surface texture. core.ac.uk For instance, studies on chitosan nanoparticles reveal they are often spherical, uniform, and well-dispersed. core.ac.uk SEM has been employed to characterize the surface of chitosan powders and films, providing visual confirmation of their physical state. mdpi.com In some preparations, SEM micrographs show that chitosan nanoparticles can form clusters, with individual particle sizes ranging from 10 nm to 80 nm. nih.gov TEM imaging complements SEM by providing higher resolution views of particle morphology and can reveal the internal structure, such as the arrangement of polymeric chains. acs.org For this compound, these techniques would be crucial for observing its shape, size distribution, and state of aggregation, whether as individual molecules or as self-assembled structures. TEM analysis of bacteria treated with chitosan, for example, has shown the ability of this method to reveal detailed interactions at the cellular envelope level. nih.gov
Table 1: Morphological Observations of Chitosan Materials using SEM & TEM
| Technique | Material | Key Findings | Source |
| SEM | Chitosan Nanoparticles | Spherical, uniform, and well-dispersed morphology. | core.ac.uk |
| SEM | Nano-magnetic Chitosan | Approximately uniform spheres; clusters of nanoparticles with sizes from 10 nm to 80 nm. | nih.gov |
| TEM | Chitosan/Gelatin Nanocomposite | Shows different layers formed by the twisting and rotation of polymeric chains. | acs.org |
| TEM | Bacteria on Chitosan-coated coverslips | Revealed an intact bacterial envelope, verifying morphological integrity compared to other preparation methods. | nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a sample's surface topography. nih.gov It is particularly valuable for studying biopolymers like chitosan because it can achieve nanoscale precision and operate in both air and liquid environments. oatext.comazom.com AFM is used to assess surface roughness and can even be utilized to estimate the molecular weight of individual polymer chains by measuring their lengths. oatext.com
Table 2: Example of Surface Roughness Parameters Measured by AFM for Chitosan
| Parameter | Description | Sample Value (Chitosan Group) | Sample Value (EDTA Group) |
| Ra (Roughness Average) | The arithmetic average of the absolute values of the roughness profile ordinates. | Lower | Higher |
| Rq (Root Mean Square Roughness) | The root mean square average of the roughness profile ordinates. | Lower | Higher |
| Rmax (Maximum Roughness) | The maximum peak-to-valley height of the profile. | Lower | Higher |
| This table is illustrative of data from a comparative study on root dentine, showing that chitosan treatment resulted in significantly less surface alteration compared to EDTA. nih.gov |
Other Analytical Characterization Techniques
Beyond microscopy, a suite of other analytical methods is employed to determine the fundamental chemical and physical properties of this compound, such as its purity, charge, and behavior in solution.
Elemental Analysis for Deacetylation Degree
Elemental analysis is a fundamental technique used to determine the elemental composition (primarily carbon and nitrogen) of a chitosan sample. The weight percent of these elements can be used to calculate the Degree of Deacetylation (DDA), which is a critical parameter defining chitosan's properties. researchgate.net The DDA represents the percentage of D-glucosamine units relative to the total monomer units in the polymer chain and directly influences solubility, crystallinity, and biological activity. mdpi.comnih.gov
The calculation is based on the theoretical C/N ratios of the fully acetylated (chitin) and fully deacetylated (chitosan) monomers. By measuring the actual C/N ratio of a sample, its DDA can be accurately determined. researchgate.net This method is one of several techniques, including titration and NMR spectroscopy, used to ascertain DDA, with each having its own advantages. chitolytic.com
Table 3: Elemental Analysis Data for Chitosan Samples with Varying DDA
| Degree of Deacetylation (DDA) % | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | C/N Ratio |
| 48 | 43.12 | 6.81 | 7.32 | 5.89 |
| 62 | 42.15 | 6.95 | 7.64 | 5.52 |
| 75 | 41.21 | 7.02 | 7.95 | 5.18 |
| Source: Adapted from elemental analysis data presented in research on chitosan microspheres. researchgate.net |
Potentiometric and Conductometric Titration
Potentiometric and conductometric titrations are cost-effective and widely used methods for determining the DDA and the ionization behavior of chitosan. mdpi.com These techniques rely on the titration of the primary amino groups (-NH2) on the D-glucosamine units of the chitosan chain with a standard acid or base.
In potentiometric titration, the change in pH is monitored as a titrant is added, allowing for the identification of the equivalence point, which corresponds to the complete protonation of the amino groups. researchgate.net The amount of titrant used is then correlated to the number of free amino groups to calculate the DDA. mdpi.com
Conductometric titration measures the change in electrical conductivity of the solution during titration. researchgate.net The titration curve shows distinct breaks corresponding to the start and end of the deprotonation of the amino groups, providing a clear endpoint for calculation. researchgate.net These methods are crucial for characterizing the pKa and degree of ionization of chitosan derivatives at different pH values. researchgate.net
Zeta Potential Measurements for Surface Charge
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.gov For chitosan trimers and their nano-formulations, which are often dispersed in aqueous solutions, the zeta potential is a critical parameter.
Chitosan derives its positive surface charge from the protonation of its primary amino groups in acidic solutions. ekb.eg A high positive zeta potential (typically > +30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable suspension. ekb.eg Zeta potential is highly dependent on the pH of the medium, as pH affects the degree of protonation of the amino groups. mdpi.com It can also be influenced by the molecular weight and DDA of the chitosan. ekb.eg Therefore, measuring the zeta potential provides essential information about the surface charge of the this compound and helps predict its behavior in different environments, such as its interaction with negatively charged cell membranes. nih.gov
Table 4: Example Zeta Potential Values for Chitosan Nanoparticles
| System | pH | Zeta Potential (mV) | Stability Implication | Source |
| Chitosan Nanoparticles | - | +24 to +33 | Indicates a stable system due to electrostatic repulsion. | ekb.eg |
| CS/ALG Nanoparticles | 3.0 | +6.34 | Positively charged, stable. | mdpi.com |
| CS/ALG Nanoparticles | 10.0 | -44.5 | Negatively charged, stable. | mdpi.com |
| CS/CMCS Nanoparticles | - | +37.6 ± 0.8 | High positive charge indicating good stability. | mdpi.com |
| LCD-loaded Chitosan Nanoparticles | - | +25.7 ± 1.8 | Adequate physical stability. | nih.gov |
Chemical Modification and Derivatization of Chitosan Trimer
Synthesis of Chitosan (B1678972) Trimer Derivatives
The synthesis of chitosan trimer derivatives involves targeted chemical reactions at its reactive sites. These modifications are performed to overcome limitations of the parent molecule, such as poor solubility at neutral pH, and to introduce novel functionalities. mdpi.comnih.govmdpi.com
Carboxymethylation of this compound (Carboxymethyl Chitosan Trimers)
Carboxymethylation introduces carboxymethyl groups (-CH2COOH) onto the chitosan backbone, enhancing its solubility in water over a wide pH range. mdpi.comresearchgate.net The reaction typically involves treating the this compound with monochloroacetic acid in the presence of a strong base like sodium hydroxide. researchgate.netscielo.brredalyc.org The reaction conditions, such as temperature and the concentration of reagents, can influence whether the substitution occurs at the amino group (N-carboxymethylation), the hydroxyl groups (O-carboxymethylation), or both (N,O-carboxymethylation). researchgate.netscielo.br While specific studies focusing solely on the carboxymethylation of this compound are limited, the general principles of chitosan carboxymethylation are applicable. scielo.brredalyc.org Research on carboxymethylated chitosan derivatives has shown that this modification can lead to products with varying degrees of substitution, which in turn affects their properties. scielo.br For instance, a study on carboxymethyl chitosan with varying degrees of substitution (0.52 to 1.44) demonstrated the presence of both N- and O-carboxymethylation. scielo.br Another study is anticipated to explore the intermolecular interactions between carboxymethyl this compound and other molecules like vitamin C and curcumin (B1669340). researchgate.net
The synthesis of carboxymethyl chitosan generally involves the following steps:
Alkalinization of the this compound to activate the hydroxyl and amino groups.
Reaction with a carboxymethylating agent, such as monochloroacetic acid.
Purification of the resulting carboxymethyl this compound.
Table 1: Synthesis Parameters for Carboxymethylation of Chitosan
| Parameter | Condition | Reference |
| Reagent | Monochloroacetic acid | scielo.brredalyc.org |
| Catalyst | Sodium hydroxide | scielo.brredalyc.org |
| Molar Ratio (Chitosan:Monochloroacetic acid) | 1:4.3 to 1:8.6 | scielo.br |
| Reaction Time | 3 to 10 hours | scielo.br |
| Temperature | Room temperature for O-carboxymethylation, higher for N-carboxymethylation | researchgate.netscielo.br |
N-Alkylation and Quaternization Strategies
N-alkylation involves the introduction of alkyl groups to the primary amino functions of the this compound, a process often achieved through reductive N-alkylation. mdpi.com This method is versatile for attaching various molecules, including saccharides. mdpi.com A significant advancement in this area is the replacement of the toxic reducing agent sodium cyanoborohydride (NaCNBH3) with the less toxic picoline-borane complex. mdpi.com
Quaternization introduces a permanent positive charge on the this compound by converting the primary amines into quaternary ammonium (B1175870) salts. nih.govncsu.edu This modification significantly improves water solubility across a broad pH range and can enhance biological activities. nih.govresearchgate.netsigmaaldrich.com A common method for preparing N,N,N-trimethyl chitosan (TMC), a well-known quaternized derivative, involves reacting chitosan with methyl iodide. nih.gov Another strategy involves the reaction with glycidyl (B131873) trimethylammonium chloride (GTMAC) to produce N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC). ncsu.edusigmaaldrich.com The degree of quaternization is a critical factor that influences the final properties of the derivative. lmaleidykla.lt
Table 2: Common Quaternization Agents for Chitosan
| Quaternizing Agent | Resulting Derivative | Reference |
| Methyl iodide (CH3I) | N,N,N-trimethyl chitosan (TMC) | nih.gov |
| Glycidyl trimethylammonium chloride (GTMAC) | N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC) | ncsu.edusigmaaldrich.com |
| Bromoethane | N-benzyl-N,N-diethyl quaternized chitosan | ncsu.edu |
Sulfation of this compound
Sulfation introduces sulfate (B86663) groups (-SO3H) onto the this compound, which can impart interesting biological properties, including anticoagulant activity. researchgate.netnih.gov The reaction is typically carried out using a sulfating agent like chlorosulfonic acid in a solvent such as dimethylformamide. nih.gov The degree of sulfation can be controlled by the reaction conditions. Sulfated chitosan derivatives have been shown to possess enhanced water solubility and biological activity compared to the unmodified polymer. nih.govmdpi.com For instance, sulfated β-chitosan has demonstrated significant free radical scavenging and anticoagulant properties. nih.gov While specific studies on the sulfation of this compound are not abundant, the general methodologies applied to chitosan are relevant. nih.govmdpi.com
Glycosylation with Oligosaccharide Side Chains
Glycosylation involves the covalent attachment of oligosaccharide side chains to the this compound backbone. mdpi.comresearchgate.net This modification can significantly alter the physical and chemical properties of the parent molecule, notably improving its solubility at neutral pH. mdpi.comresearchgate.net Reductive N-alkylation is a common method used to attach oligosaccharides to the amino groups of chitosan. mdpi.com One study reported the synthesis of a glycosylated chitosan derivative by reductively N-alkylating depolymerized chitosans with a trimer of N-acetyl-D-glucosamine and mannose (A-A-M). mdpi.com The introduction of as little as 40% oligosaccharide side chains has been shown to make the resulting branched polycation soluble at all pH values. mdpi.com
Impact of Derivatization on Oligomer Functionality and Interaction Potential
Chemical modification of the this compound has a profound impact on its functionality and how it interacts with other molecules and biological systems. nih.govannualreviews.org Derivatization primarily aims to modulate physical-chemical properties to improve water solubility and enhance interactions with other biopolymers or hydrophobic entities. nih.gov
The introduction of different functional groups alters the charge, hydrophilicity, and steric properties of the this compound. For example, quaternization results in a permanently cationic polymer, which can enhance its interaction with negatively charged cell membranes and other biomacromolecules. nih.govncsu.edu This increased positive charge density is often linked to enhanced antimicrobial activity. ncsu.eduannualreviews.org The length and type of the grafted alkyl group in quaternized derivatives also influence their biological effects. ncsu.edu
Glycosylation, by attaching oligosaccharide side chains, not only improves solubility but can also introduce specific biological recognition motifs. mdpi.comresearchgate.net For instance, glycosylated chitosans have been investigated for their potential in gene delivery, where the sugar moieties may facilitate cellular uptake. mdpi.com The self-branched glycosylated trisaccharide-substituted chitosan oligomers have been noted to be fully soluble at neutral pH.
Sulfation introduces negative charges, transforming the cationic chitosan into an anionic polymer. mdpi.com This change dramatically alters its interaction profile, leading to properties such as anticoagulant activity, which is mediated by interactions with proteins involved in the blood coagulation cascade. researchgate.netnih.gov
Carboxymethylation introduces both acidic (carboxyl) and basic (amino) groups, creating an ampholytic derivative. researchgate.net This can lead to complex pH-responsive behavior and unique interaction capabilities with metals and proteins.
Regioselective Modification Studies on this compound Units
Regioselective modification refers to the controlled chemical alteration at specific positions on the glucosamine (B1671600) units of the this compound (C-2 amino, C-3 hydroxyl, and C-6 hydroxyl groups). nih.govplos.orgmdpi.com Achieving regioselectivity is crucial for creating derivatives with well-defined structures and, consequently, predictable properties and functionalities. mdpi.com
The primary amino group at the C-2 position is generally more reactive than the hydroxyl groups, making it a common target for modification. nih.gov However, to achieve selective modification at the hydroxyl groups, the amino group often needs to be protected. plos.orgnih.gov The use of a bulky N-phthaloyl group at the C-2 position can sterically hinder this position and promote selective reactions at the C-6 primary hydroxyl group. plos.org
"Click chemistry," particularly the azide-alkyne cycloaddition, has emerged as a powerful tool for the regioselective modification of chitosan. plos.orgmdpi.com This approach allows for the specific introduction of various functional groups at either the N- or O-positions. mdpi.com Theoretical studies using density functional theory (DFT) have also been employed to predict the most probable sites for electrophilic and nucleophilic attacks on the chitosan monomer, providing a basis for rational design of regioselective synthesis strategies. dergipark.org.tr These principles of regioselective modification are directly applicable to the this compound, enabling the synthesis of precisely defined derivatives for targeted applications.
Biological Activity Mechanisms of Chitosan Trimer
Mechanistic Insights into Antimicrobial Action
The antimicrobial capacity of Chitosan (B1678972) Trimer is attributed to a multi-pronged attack on microbial cells, involving surface interactions, intracellular interference, and environmental modification.
The primary and most widely accepted antimicrobial mechanism of chitosan and its oligomers, including the trimer, is the electrostatic interaction with microbial cell surfaces. scielo.br In an acidic environment (pH below 6.0), the primary amino groups (-NH₂) on the glucosamine (B1671600) units of the trimer become protonated, conferring a strong positive charge (-NH₃⁺) to the molecule. researchgate.netmdpi.com Microbial cell surfaces, conversely, are typically negatively charged due to components like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. researchgate.net
This charge difference leads to a strong electrostatic attraction, causing the Chitosan Trimer to bind to the bacterial cell wall. researchgate.netnih.gov This binding is believed to trigger a cascade of disruptive events:
Permeability Alteration : The interaction interferes with the normal function of the cell membrane, altering its permeability. scielo.brnih.gov
Integrity Disruption : It can displace divalent cations like Ca²⁺ and Mg²⁺ that stabilize the cell envelope, leading to a loss of structural integrity. scielo.br
Leakage of Intracellular Components : The compromised membrane allows for the leakage of essential low-molecular-weight intracellular components, such as potassium ions, nucleotides, and proteins, ultimately leading to cell death. scielo.brnih.govasm.org
Studies using transmission electron microscopy on bacteria treated with chitosan have shown visible damage, including the detachment of the cell membrane from the cell wall and the formation of "vacuole-like" structures. scielo.br
Owing to its low molecular weight, this compound is capable of penetrating the compromised cell wall and membrane of microorganisms. mdpi.comnih.gov Once inside the cytoplasm, it can interact with intracellular targets. The polycationic nature of the trimer facilitates its binding to negatively charged macromolecules, most notably nucleic acids (DNA and RNA). scielo.brnih.govmdpi.com
The proposed mechanism involves the electrostatic interaction between the protonated amino groups of the trimer and the phosphate (B84403) backbone of DNA and RNA. mdpi.com This binding can interfere with crucial cellular processes:
Inhibition of DNA Replication : By binding to the DNA template, the trimer can physically obstruct the action of DNA polymerase.
Inhibition of Transcription : The interaction can prevent the unwinding of the DNA double helix and block RNA polymerase from transcribing genes into messenger RNA (mRNA). scielo.brnih.govnih.gov
This inhibition of nucleic acid and protein synthesis effectively halts cell growth and proliferation, contributing significantly to the compound's antimicrobial effect. mdpi.comresearchgate.net
Another key mechanism contributing to the antimicrobial action of this compound is its ability to chelate metal ions. scielo.brmdpi.com The amino (-NH₂) and hydroxyl (-OH) groups in the glucosamine units act as potent ligands that can bind to essential divalent metal cations, such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺), and magnesium (Mg²⁺). mdpi.comresearchgate.netresearchgate.net
These metal ions are crucial for microbial survival as they serve as cofactors for various enzymes and are essential for stabilizing the cell wall structure. mdpi.com By sequestering these vital nutrients from the microbial environment, this compound can induce a state of starvation and inhibit growth. scielo.br This chelation can also further destabilize the bacterial cell membrane, enhancing the disruptive effects described previously. mdpi.comresearchgate.net While chelation is a recognized mechanism, its role is sometimes considered secondary to the direct electrostatic disruption of the cell membrane, particularly at lower pH values where the molecule is highly protonated. mdpi.comasm.org
Table 1: Summary of Antimicrobial Mechanisms of this compound
| Mechanism | Target | Molecular Interaction | Result |
|---|---|---|---|
| Membrane Disruption | Cell Wall & Membrane | Electrostatic attraction between trimer -NH₃⁺ and negative cell surface components (teichoic acids, lipopolysaccharides). | Increased permeability, loss of structural integrity, leakage of cytoplasmic contents. scielo.brnih.gov |
| Biosynthesis Inhibition | DNA & RNA | Electrostatic binding of trimer to the phosphate backbone of nucleic acids. | Inhibition of DNA replication and mRNA transcription, leading to arrested growth. scielo.brnih.govmdpi.com |
| Nutrient Deprivation | Essential Metal Ions (Mg²⁺, Fe²⁺, etc.) | Chelation of metal ions by the trimer's amino and hydroxyl groups. | Disruption of enzymatic functions and cell wall stability, inhibiting microbial growth. mdpi.comresearchgate.net |
Intracellular Targets: Inhibition of Nucleic Acid Synthesis (DNA/RNA)
Antioxidant Pathways and Radical Scavenging Mechanisms
This compound also demonstrates notable antioxidant activity through its ability to neutralize reactive oxygen species (ROS) and prevent their formation.
The chemical structure of this compound provides the basis for its free radical scavenging ability. The mechanism is primarily attributed to the reactive hydroxyl (-OH) and residual free amino (-NH₂) groups on the glucosamine rings. nih.govresearchgate.net These groups can donate a hydrogen atom to unstable and highly reactive free radicals (like hydroxyl or superoxide (B77818) radicals), thereby neutralizing them and forming a stable macromolecular radical. researchgate.netjapsonline.com
Research on chitosan oligomers has shown that antioxidant activity is often inversely related to molecular weight, suggesting that smaller molecules like the trimer are effective scavengers. researchgate.net Furthermore, the degree of deacetylation is critical; a higher presence of amino groups enhances scavenging activity. researchgate.net Studies on chitosan dimers have revealed that the specific sequence of glucosamine (D) and N-acetylglucosamine (A) units significantly impacts the scavenging of different radicals, highlighting the importance of the amino group's position. For instance, the fully deacetylated dimer (DD) shows a strong scavenging effect on DPPH radicals. nih.govmdpi.com This suggests a fully deacetylated this compound (DDD) would possess potent direct radical scavenging capabilities.
Table 2: Radical Scavenging Activity of Chitosan Dimers (Illustrative of Structure-Activity Relationship)
| Dimer Sequence | Superoxide Radical Scavenging | DPPH Radical Scavenging | Hydroxyl Radical Scavenging |
|---|---|---|---|
| DD (GlcN-GlcN) | High | Highest | Low |
| DA (GlcN-GlcNAc) | Low | Moderate | High |
| AD (GlcNAc-GlcN) | Highest | Moderate | Low |
| AA (GlcNAc-GlcNAc) | Low | Low | Highest |
Data derived from studies on chitosan dimer sequences, demonstrating the critical role of the free amino group (-NH₂) in antioxidant activity. nih.govmdpi.com
In addition to directly neutralizing existing free radicals, this compound can act as a preventive antioxidant by chelating transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). nih.govresearchgate.net These metal ions are known to catalyze the formation of the highly destructive hydroxyl radical (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. researchgate.net
Direct Free Radical Neutralization
Antitumor Mechanisms Beyond Direct Cytotoxicity
Chitosan oligosaccharides, including the trimer, exhibit antitumor properties that are not solely based on direct killing of cancer cells but also involve the modulation of the host's immune system.
Induction of Immune Cell Activation (e.g., Macrophages, Lymphocytes)
Chitosan and its oligosaccharides are recognized by the immune system and can stimulate the activity of key immune cells. frontiersin.org They are known to activate resting macrophages, which are crucial phagocytic cells involved in the primary inflammatory response and clearance of foreign entities. frontiersin.orgnih.gov The activation of macrophages by chitosan oligosaccharides leads to the release of nitric oxide (NO), a molecule with cytotoxic effects capable of killing tumor cells. frontiersin.org Studies on chitosan have shown that it can activate both macrophages and dendritic cells. ecmjournal.org While chitosan itself may not lead to significant direct T-lymphocyte proliferation, its activation of antigen-presenting cells like macrophages is a critical step in initiating a broader adaptive immune response. ecmjournal.org Chitosan enhances the functional activity of macrophages and granulocytes, which are essential components of the innate immune system. nih.govbibliotekanauki.pl Furthermore, chitosan oligosaccharides have been shown to stimulate gut-associated lymphoid tissue, leading to an enhanced cell-mediated immune response. plos.org
Modulation of Cytokine and Signaling Pathways
The immunomodulatory effects of chitosan oligosaccharides are closely linked to their ability to alter cytokine production and influence cellular signaling pathways. rsc.org Chitosan has been shown to modulate the maturation, activation, and cytokine production of dendritic cells and macrophages. nih.govrsc.org In studies with blunt snout bream macrophages, chitosan oligosaccharides were found to activate the MAPK and NF-κB signaling pathways. frontiersin.org These pathways are crucial for regulating immune and inflammatory responses. The activation of the MAPK pathway involved molecules like p38β, while the NF-κB pathway was activated upstream, leading to the upregulation of Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org
Research indicates that chitosan oligosaccharides (COS) can exert a pleiotropic modulatory effect on macrophages, particularly affecting pathways like the Toll-like receptor signaling pathway, NF-κB, and MAPK. mdpi.com In some contexts, COS can inhibit the phosphorylation of key proteins such as IκB, which is a crucial step in suppressing the NF-κB signaling pathway's pro-inflammatory effects. mdpi.com Depending on the dose and the state of the macrophage, chitosan can either amplify pro-inflammatory cytokines in M1 polarized macrophages or anti-inflammatory cytokines in M2 state macrophages. nih.gov For instance, chitosan can promote the secretion of Th1 cytokines, which are involved in cell-mediated immunity against tumors. frontiersin.org It has also been linked to the inhibition of the mTOR signaling pathway, which can affect the expression of cytokines like Interleukin-17 (IL-17). researchgate.net
Table 1: Modulation of Signaling Pathways and Cytokines by Chitosan Oligosaccharides
| Target Category | Specific Target | Observed Effect | Source(s) |
| Signaling Pathways | MAPK Pathway | Activation in macrophages | frontiersin.org |
| NF-κB Pathway | Activation in macrophages | frontiersin.org | |
| Toll-like Receptor Pathway | Pleiotropic modulation | mdpi.com | |
| mTOR Pathway | Inhibition | researchgate.net | |
| Cytokines | TNF-α | Upregulation | frontiersin.org |
| IL-1β | Dose-dependent modulation | nih.gov | |
| IL-6 | Decreased production | plos.org | |
| IL-17 | Decreased expression | researchgate.net | |
| IFN-γ | Increased production | nih.gov |
Antiviral Mechanisms
This compound and related oligosaccharides demonstrate antiviral potential through both direct interaction with viral particles and by stimulating the host's immune defenses. nih.gov
Direct Interaction with Viral Components (e.g., SARS-CoV-2 Spike Glycoprotein (B1211001) Trimer Binding)
A significant proposed antiviral mechanism for chitosan is its direct interaction with viral structures. nih.gov In the case of SARS-CoV-2, research suggests that chitosan has a high binding affinity for a cavity within the spike glycoprotein trimer. nih.govmdpi.com The spike protein is essential for the virus to bind to the host cell's ACE2 receptor and initiate infection. mdpi.commdpi.com By binding to this trimer cavity, chitosan and its derivatives may block the spike protein's interaction with the host receptor, thereby inhibiting viral entry. mdpi.comresearchgate.net This mechanism is supported by computational docking studies and experimental evidence showing that chitosan derivatives can inhibit viral replication by interfering with the spike protein. mdpi.commdpi.com This suggests a novel target domain for developing antiviral therapies against coronaviruses. mdpi.com
Host Immunomodulation for Antiviral Response
In addition to direct viral interaction, chitosan oligosaccharides can combat viral infections by modulating the host's immune system. nih.gov This immunomodulatory activity is a key aspect of its broad-spectrum antiviral potential. nih.govmdpi.com Chitosan can stimulate the innate immune system, which is the body's first line of defense against pathogens. mdpi.com It achieves this by regulating the functional activity of immune cells like macrophages and granulocytes. nih.govbibliotekanauki.pl This stimulation can lead to the production of immune response mediators that in turn activate T-helper cells, bridging the innate and adaptive immune responses. nih.gov The successful activation of antigen-presenting cells, such as dendritic cells, is a key factor in chitosan's effectiveness as an adjuvant and immunomodulator against viruses. nih.gov For instance, intranasal administration of chitosan has been shown to be effective against influenza A virus by stimulating the innate immune system. mdpi.com
Proposed Mechanisms for Specific Physiological Effects (e.g., Blood Pressure Regulation, focusing on molecular interaction)
This compound has been identified as a potent agent in blood pressure regulation, primarily through its molecular interaction with the Angiotensin-I Converting Enzyme (ACE). researchgate.net ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure by converting angiotensin I into the potent vasoconstrictor angiotensin II. nih.govmdpi.com Inhibition of ACE is a major therapeutic strategy for treating hypertension. nih.gov
Multiple studies have demonstrated that among various chitosan oligosaccharides with different degrees of polymerization, the this compound exhibits the strongest inhibitory activity against ACE. researchgate.netmdpi.comscielo.br This suggests that the specific trimeric structure is optimal for interacting with the enzyme's active site. researchgate.net An in vivo study using spontaneously hypertensive rats showed that a single oral dose of this compound significantly reduced blood pressure. researchgate.netmdpi.com The potent ACE inhibitory activity of the this compound, evidenced by a low IC50 value, underscores its potential as a natural antihypertensive agent. researchgate.netnih.gov
Table 2: ACE Inhibitory Activity of this compound
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reported Effect | Source(s) |
| This compound | Angiotensin-I Converting Enzyme (ACE) | 0.9 μM | Highest inhibitory activity among tested oligosaccharides; Lowers blood pressure in hypertensive rats. | researchgate.netnih.govmdpi.com |
Intermolecular Interactions and Molecular Recognition of Chitosan Trimer
Binding Studies with Biological Macromolecules
Chitosan (B1678972) trimer (CT) demonstrates significant and differential binding affinity for major plasma proteins, which are crucial for the disposition and distribution of bioactive compounds in the bloodstream. tandfonline.comnih.gov Studies have focused on its interaction with Human Serum Albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP), the two primary plasma proteins that bind to a wide variety of substances. tandfonline.comresearchgate.net
Research using fluorescence emission spectra has shown that chitosan trimer binds strongly to HSA. nih.govresearchgate.net The binding constant (K) for the this compound-HSA complex has been determined to be 1.6 ± .01 × 10⁶ M⁻¹, indicating a high-affinity interaction. tandfonline.comnih.govresearchgate.net In contrast, the binding of this compound to AGP was found to be insignificant. tandfonline.comnih.govresearchgate.net This pronounced difference suggests that HSA, rather than AGP, would likely serve as the primary carrier for chitosan trimers in the bloodstream, a factor with significant pharmacological implications. tandfonline.comnih.gov The variation in binding constants among chitosan oligomers (monomer, dimer, and trimer) is attributed to the differing number of functional groups on the main chain. tandfonline.com
Table 1: Binding Constants of Chitosan Oligomers with Human Serum Albumin (HSA)
| Chitooligomer | Binding Constant (K) M⁻¹ |
|---|---|
| Chitosan Monomer (CM) | 6.2 ± .01 × 10⁵ |
| Chitosan Dimer (CD) | 5.0 ± .01 × 10⁴ |
| This compound (CT) | 1.6 ± .01 × 10⁶ |
Data sourced from fluorescence emission spectra studies. nih.govresearchgate.net
Protein Interaction Dynamics (e.g., Human Serum Albumin, α-1-Glycoprotein Binding)
Computational Modeling and Simulation Approaches
Computational methods provide atomic-level insights into the binding mechanisms and stability of this compound complexes. These in-silico techniques complement experimental data by visualizing interaction sites and simulating dynamic behavior. aip.orgrsc.org
Molecular docking simulations have been employed to identify the specific binding location of this compound on HSA and to estimate the strength of the interaction. tandfonline.comnih.gov Studies using Autodock revealed that this compound, along with its monomer and dimer counterparts, preferentially binds within subdomain IIA of HSA, also known as Sudlow's site I. tandfonline.comnih.govresearchgate.net This hydrophobic cavity is a known binding site for many drugs and endogenous compounds. tandfonline.com
The calculated binding energy from these docking studies provides a quantitative measure of the interaction strength. For the this compound-HSA complex, the in-silico binding energy was found to be -6.18 Kcal/mol. tandfonline.com This value is consistent with the experimentally determined free energy change, further corroborating the spontaneous and stable nature of the binding. tandfonline.com
Table 2: Thermodynamic and In-Silico Binding Energy Data for Chitooligomer-HSA Complexes
| Chitooligomer | Free Energy (ΔG) (Kcal/mol) | In-Silico Binding Energy (Kcal/mol) |
|---|---|---|
| Chitosan Monomer (CM) | -7.87 | -6.06 |
| Chitosan Dimer (CD) | -6.35 | -5.91 |
| This compound (CT) | -8.40 | -6.18 |
Data sourced from thermodynamic and molecular docking analyses. tandfonline.comnih.gov
Molecular dynamics (MD) simulations offer a dynamic picture of the this compound-HSA complex, assessing its stability over time and observing conformational changes. tandfonline.commdpi.com MD simulations running for up to 10 nanoseconds have shown that the HSA-chitooligomer complexes, including the trimer, achieve stability at approximately 4.5 nanoseconds. tandfonline.comnih.govresearchgate.net
Molecular Docking for Ligand-Receptor Interaction Prediction
Influence of this compound Length and Acetylation Pattern on Interaction Specificity
The specificity and strength of chitosan's intermolecular interactions are profoundly influenced by its chain length (degree of polymerization, DP) and its fraction and pattern of acetylation (FA and PA). rsc.orgnih.gov For chito-oligosaccharides, including trimers, interaction energies with plasma proteins like HSA generally increase with molecular weight. mdpi.com Research on carboxymethyl chitosan dimer and trimer complexes with other molecules showed that the longer trimer chain resulted in a lower (more favorable) complex energy value. aip.orgaip.org
Advanced Research Applications and Material Science Orientations
Chitosan (B1678972) Trimer in Nanomaterials Synthesis and Stabilization
Chitosan, a naturally derived biopolymer, has garnered significant attention in nanotechnology. Its inherent properties make it a valuable component in the synthesis and stabilization of various nanomaterials. Chitosan can act as a reducing, capping, and stabilizing agent, contributing to more environmentally friendly and biocompatible nanoparticle production. mdpi.comnih.govresearchgate.netmdpi.com The presence of amino and hydroxyl groups in its structure allows for the chelation of metal ions, facilitating the formation and stabilization of nanoparticles. semanticscholar.orgscilit.com
Green Synthesis Routes for Metallic and Metal-Oxide Nanoparticles
The demand for environmentally benign methods for nanoparticle synthesis has led to the exploration of "green" chemistry, which minimizes the use of hazardous substances. Chitosan has emerged as a key player in this field, capable of acting as both a reducing and stabilizing agent in the creation of metallic and metal-oxide nanoparticles. nih.govmdpi.com This dual functionality eliminates the need for additional, often toxic, chemical-reducing agents. walshmedicalmedia.com
Research has demonstrated the successful green synthesis of various metallic nanoparticles, including silver (Ag), gold (Au), and copper (Cu), using chitosan. nih.govwalshmedicalmedia.com For instance, stable copper-chitosan nanoparticles have been synthesized in a single step where chitosan serves as both the reducing and capping agent. walshmedicalmedia.com Similarly, chitosan has been employed to create gold nanoparticles without the need for an external reducing agent. mdpi.comsemanticscholar.org The electronegativity of chitosan allows it to reduce gold ions, while its polyelectrolyte nature provides electrostatic stabilization to the resulting nanoparticles. biorxiv.org
In the realm of metal-oxide nanoparticles, chitosan has been utilized as a reducing agent in the green chemical synthesis of magnesium oxide nanoparticles (MgONPs). mdpi.com It also serves as a template for the immobilization of metal oxide nanoparticles, such as lanthanum oxide (La2O3), creating hybrid nanocomposites with catalytic properties. nih.gov Solid-state pyrolysis of chitosan-metal complex precursors offers another route to producing metal oxide nanoparticles like V2O5 and Fe2O3 (hematite). mdpi.com
Table 1: Examples of Metallic and Metal-Oxide Nanoparticles Synthesized Using Chitosan in Green Routes
| Nanoparticle | Role of Chitosan | Key Findings | Reference |
|---|---|---|---|
| Silver (Ag) | Reducing and Stabilizing Agent | Chitosan's presence increases the efficiency of AgNP formation and allows for control over nanoparticle size. | nih.gov |
| Gold (Au) | Reducing and Stabilizing Agent | AuNPs can be synthesized without an additional reducing agent, stabilized by the amine groups on chitosan. | mdpi.comsemanticscholar.orgresearchgate.net |
| Copper (Cu) | Reducing and Capping Agent | A one-step green synthesis method produces stable Cu-NPs with colloidal stability in aqueous media. | walshmedicalmedia.com |
| Magnesium Oxide (MgO) | Reducing Agent | A green chemical approach utilizes chitosan polymer for the synthesis of MgONPs. | mdpi.com |
| Lanthanum Oxide (La2O3) | Template/Support | Chitosan serves as a template to immobilize La2O3 nanoparticles, forming a catalytically active nanocomposite film. | nih.gov |
| Vanadium Pentoxide (V2O5) | Precursor Component | Pyrolysis of a VCl3·chitosan precursor yields V2O5 nanoparticles as small as 8 nm. | mdpi.com |
| Iron(III) Oxide (Fe2O3) | Precursor Component | Pyrolysis of chitosan·(FeCl3)n precursors results in the formation of hematite (B75146) (Fe2O3). | mdpi.com |
Role as Capping, Reducing, and Stabilizing Agent in Nanocomposite Fabrication
Chitosan's utility in nanocomposite fabrication extends from its multifaceted role as a capping, reducing, and stabilizing agent. mdpi.comsemanticscholar.orgscilit.com Its cationic nature and the presence of functional groups like amine (-NH2) and hydroxyl (-OH) are central to these capabilities. semanticscholar.orgscilit.com
As a capping agent , chitosan forms a protective layer around nanoparticles, preventing their aggregation. mdpi.comresearchgate.net This is crucial for maintaining the unique properties of nanoparticles that are dependent on their size and dispersion. The amine groups on the chitosan surface can effectively stabilize nanoparticles. researchgate.net For example, chitosan has been used to cap trimetallic Au@Pd@Ag nanoparticles, where chitosan-Pd2+ and chitosan-Ag+ complexes are reduced on the surface of gold nanoparticles. researchgate.net
In its capacity as a reducing agent , chitosan can reduce metal ions to form nanoparticles. nih.govbiorxiv.org This "green" aspect is highly desirable as it avoids the use of harsh chemical reductants. mdpi.com For instance, chitosan's electronegativity allows it to reduce chloroauric acid to form gold nanoparticles. biorxiv.org
As a stabilizing agent , chitosan provides both electrostatic and steric stabilization. mdpi.combiorxiv.org In acidic conditions, the protonated amino groups of chitosan create a positive surface charge, leading to electrostatic repulsion between nanoparticles, thus preventing agglomeration. mdpi.com This property is also influenced by the molecular weight and concentration of the chitosan used. mdpi.comsemanticscholar.org Chitosan's ability to act as a physical barrier also contributes to the stability of nanoparticle dispersions. mdpi.com
The fabrication of nanocomposites can be achieved through methods like in-situ and ex-situ precipitation. mdpi.com In the in-situ method, nanoparticles are formed directly within the chitosan matrix, which simultaneously acts as the capping and reducing agent. mdpi.com This approach promotes better integration and stability of the nanoparticles within the polymer matrix. mdpi.com
Applications in Luminescent and Plasmonic Nanomaterial Systems
Chitosan and its derivatives are increasingly being used to stabilize and synthesize optically active nanomaterials, including luminescent and plasmonic systems, for a variety of applications. mdpi.comnih.gov
Luminescent Nanomaterial Systems: Chitosan's biocompatibility and water solubility make it an excellent candidate for stabilizing luminescent nanoparticles for biological applications. mdpi.comnih.gov It can be used to cap various luminescent materials, such as quantum dots, carbon dots, and organometallic complexes. mdpi.com For instance, chitosan has been used to encapsulate quantum dots, improving their biocompatibility. colostate.edu A novel chitosan-based fluorescent copolymer has been synthesized that self-assembles into nanoparticles with aggregation-induced emission (AIE) features, showing potential for biological imaging. nih.gov Furthermore, chitosan has been employed to stabilize luminescent silver nanoclusters (AgNCs), creating hybrid nanomaterials that preserve the photoluminescent properties of the metal core. csic.es
Plasmonic Nanomaterial Systems: Plasmonic nanoparticles, such as those made of gold and silver, exhibit unique optical properties due to surface plasmon resonance (SPR). biorxiv.orgmdpi.com Chitosan is used to stabilize these nanoparticles, enhancing their applicability. mdpi.comnih.gov For example, chitosan-stabilized gold nanoparticles exhibit a characteristic ruby-red color due to SPR. biorxiv.org In sensing applications, a bilayer of chitosan and gold has been used to create a plasmonic refractive index sensor for dopamine (B1211576) detection, demonstrating high sensitivity. nih.gov The amino and hydroxyl groups in chitosan are key to its role in stabilizing these plasmonic nanoparticles. nih.gov
Table 2: Chitosan in Optically Active Nanomaterial Systems
| System Type | Nanomaterial | Role of Chitosan | Application | Reference |
|---|---|---|---|---|
| Luminescent | Silver Nanoclusters (AgNCs) | Stabilizer/Protective Agent | Luminescent agents with photothermal properties | csic.es |
| Luminescent | Quantum Dots (QDs) | Encapsulating Agent | Biological imaging with improved biocompatibility | colostate.edu |
| Luminescent (AIE) | Fluorescent Copolymer Nanoparticles | Component of the copolymer | Biological imaging and intracellular drug delivery | nih.gov |
| Plasmonic | Gold (Au) Nanoparticles | Stabilizer | Drug delivery, diagnostics | biorxiv.org |
| Plasmonic | Gold (Au) Thin Film | Bilayer component | Refractive index sensor for dopamine detection | nih.gov |
Biotechnological Applications
Chitosan's unique properties, including its biocompatibility, biodegradability, and non-toxicity, make it a valuable material for various biotechnological applications. mdpi.comnih.gov
Enzyme Immobilization and Biocatalyst Support Systems
Chitosan is an attractive and cost-effective support material for enzyme immobilization due to its excellent affinity for proteins and the presence of reactive amino and hydroxyl groups. mdpi.comconicet.gov.ar These functional groups allow for simple immobilization techniques like adsorption and covalent bonding. mdpi.com Covalent bonding is often preferred as it provides a stronger attachment, minimizes enzyme leaching, and can improve the stability of the biocatalyst. mdpi.complos.org
Chitosan has been successfully used to immobilize various enzymes, including lipases and cellobiose (B7769950) dehydrogenase (CDH). mdpi.comconicet.gov.arplos.org For instance, lipases from Candida rugosa, P. fluorescens, and Candida antarctica B have been immobilized on chitosan powder pre-treated with glutaraldehyde (B144438), which acts as a cross-linking agent. conicet.gov.ar This method involves the formation of covalent bonds between the amino groups of the enzyme and the free carbonyl groups of the glutaraldehyde-modified chitosan. conicet.gov.ar
In another study, lipase (B570770) from Candida rugosa was immobilized on chitosan/graphene oxide beads. plos.org The incorporation of graphene oxide enhanced the physical strength of the chitosan beads. plos.org The immobilization process involved the use of coupling agents, N-hydroxysulfosuccinimide sodium (NHS) and 1-ethyl-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC), to activate the hydroxyl groups of chitosan for lipase immobilization. plos.org
The immobilization of CDH on chitosan beads has also been explored for applications in biomedicine and the food industry. mdpi.com The covalent bonding of CDH to chitosan using glutaraldehyde proved to be an effective method, with immobilization efficiencies ranging from 28% to 99%. mdpi.com
The choice of chitosan as a support offers several advantages:
Low cost and abundance: Chitosan is derived from chitin (B13524), the second most abundant natural polymer. mdpi.comnih.gov
Biocompatibility and non-toxicity: This is crucial for applications in the food and medical fields. mdpi.comnih.gov
Ease of modification: The chemical structure of chitosan can be easily modified to suit specific immobilization requirements. nih.gov
High affinity for enzymes: The amino groups in chitosan provide a high density of sites for enzyme attachment. plos.org
Scaffolds for Cellular Research and Tissue Engineering (Focus on material properties for cell interaction)
Chitosan is widely used in tissue engineering to create scaffolds that provide a temporary, three-dimensional structure for cells to attach, proliferate, and differentiate, ultimately forming new tissue. mdpi.compan.pl Its similarity to glycosaminoglycans found in the body, biocompatibility, and non-toxic degradation products make it an ideal candidate for this purpose. pan.pl
The material properties of chitosan scaffolds are critical for successful cell interaction and tissue regeneration. Key properties include:
Porosity and Pore Size: Scaffolds must be highly porous with interconnected pores to allow for cell migration, nutrient transport, and waste removal. researchgate.net For cartilage repair, scaffolds with an average pore width of 75–200 μm are considered ideal for cell interactions. mdpi.com
Surface Properties and Cell Adhesion: Chitosan's cationic nature allows it to interact with negatively charged molecules on the cell surface, promoting cell adhesion. mdpi.com The degree of deacetylation (DD) of chitosan can influence cell proliferation on the scaffold surface, with higher DD values supporting better proliferation. pan.pl Surface modifications, such as coating with bioactive molecules like peptides (e.g., RGD, HVP), can further enhance cell-biomaterial interactions and promote specific cellular responses like osteoblast adhesion and differentiation. ceric-eric.eu
Mechanical Properties: The mechanical strength of the scaffold should be sufficient to withstand physiological loads during tissue regeneration. The addition of other materials, like gelatin, can affect the mechanical properties of chitosan scaffolds. nih.gov
Biodegradability: The scaffold should degrade at a rate that matches the rate of new tissue formation, allowing the cells' own extracellular matrix (ECM) to eventually replace the scaffold. researchgate.net The degradation rate can be influenced by blending chitosan with other polymers; for example, gelatin-containing chitosan scaffolds have a faster degradation rate than pure chitosan scaffolds. nih.gov
Chitosan-based scaffolds have been investigated for various tissue engineering applications, including bone, cartilage, and cardiac tissue regeneration. mdpi.comresearchgate.netceric-eric.eu In bone tissue engineering, chitosan scaffolds have been shown to promote osteoblast adhesion and proliferation and support the formation of a mineralized bone matrix. mdpi.com For cardiac tissue repair, chitosan scaffolds can be functionalized to improve electrical conductivity and mechanical properties, enhancing their ability to mimic the native heart tissue. researchgate.net
Environmental Remediation Research
Research into the application of specific chitosan oligosaccharides, such as the trimer, for environmental remediation is an emerging area. While extensive research exists for high molecular weight chitosan polymers, studies focusing solely on the chitosan trimer are less common. However, the fundamental chemical properties of the trimer provide a basis for understanding its potential role in these applications.
Adsorption of Heavy Metal Ions and Organic Pollutants
The potential for this compound to adsorb heavy metals and organic pollutants stems from the presence of reactive amino (-NH2) and hydroxyl (-OH) groups on its d-glucosamine units. These functional groups can bind pollutants through various interaction mechanisms.
Detailed research findings on the specific adsorption capacity of isolated this compound are limited in publicly available literature, as studies often focus on higher molecular weight chitosan or heterogeneous mixtures of chito-oligosaccharides (COS). mdpi.compolymtl.ca However, the fundamental binding mechanisms are applicable. Research using immobilized metal affinity chromatography has demonstrated that chitosan oligomers, including dimers and trimers, can effectively bind to chelated copper (II) ions, confirming the inherent metal-binding capability of the trimer structure.
The primary mechanisms for adsorption onto chitosan-based materials include:
Chelation and Complexation: The lone pair of electrons on the nitrogen atom of the primary amine groups can form coordination bonds with transition metal ions.
Ion Exchange: In acidic solutions, the amino groups become protonated (-NH3+), allowing them to attract and bind with anionic pollutants or anionic complexes of metal ions.
Electrostatic Attraction: The cationic nature of the protonated trimer can lead to the adsorption of negatively charged organic pollutant molecules. mdpi.com
Hydrogen Bonding: The numerous hydroxyl and amino groups can form hydrogen bonds with pollutants that have suitable functional groups.
While specific quantitative data for the this compound is scarce, the table below outlines the conceptual basis for its interaction with various pollutants.
Table 1: Conceptual Interaction Mechanisms of this compound with Pollutants
| Pollutant Type | Primary Interaction Mechanism | Relevant Functional Group(s) |
|---|---|---|
| Cationic Heavy Metals (e.g., Cu²⁺, Pb²⁺, Cd²⁺) | Chelation / Complexation | Amino (-NH₂) |
| Anionic Metal Complexes (e.g., [CrO₄]²⁻) | Ion Exchange / Electrostatic Attraction | Protonated Amino (-NH₃⁺) |
| Anionic Organic Dyes | Electrostatic Attraction / Ion Exchange | Protonated Amino (-NH₃⁺) |
This table is conceptual and illustrates potential interactions. Specific adsorption capacities depend on numerous factors including pH, temperature, and pollutant concentration, which have not been extensively documented for the isolated this compound.
Flocculation and Coagulation Mechanisms for Water Purification
Flocculation and coagulation are essential processes in water treatment used to remove suspended particles. Chitosan-based materials are recognized as effective "green" flocculants. mdpi.com The primary mechanisms involved are charge neutralization and interparticle bridging. nih.govnih.gov
Charge Neutralization: Most suspended particles in natural water (like clays, silts, and microorganisms) are negatively charged. In an acidic medium, the this compound's amino groups are protonated, giving the molecule a positive charge. When added to water, the trimer can adsorb onto the surface of negatively charged particles, neutralizing their surface charge. This reduces the electrostatic repulsion between particles, allowing them to aggregate (coagulate) and settle.
Interparticle Bridging: This mechanism involves longer polymer chains that adsorb onto multiple suspended particles simultaneously, physically pulling them together to form larger, more robust flocs. The effectiveness of this mechanism is highly dependent on the molecular weight of the flocculant. mdpi.comncsu.edu
Research indicates that for interparticle bridging to be effective, a sufficiently long polymer chain is required. As the this compound is a very short molecule (consisting of only three monomer units), its capacity for effective interparticle bridging is considered minimal compared to high molecular weight chitosan polymers. Therefore, its primary mechanism in water purification would be coagulation via charge neutralization. Studies on water purification tend to focus on chitosan polymers that can leverage both mechanisms, and specific research detailing the flocculation efficiency of the this compound is not prominent in the literature. nih.govnih.gov
Gene Delivery System Research (Focus on material science of polyplex formation and interaction with nucleic acids)
The use of chitosan oligomers in non-viral gene delivery is a significant area of research, driven by chitosan's biocompatibility and cationic nature. mdpi.com The material science of how these oligomers interact with genetic material like DNA and siRNA is fundamental to their application.
Polyplex Formation with DNA and siRNA
Polyplexes are nanoparticles formed through the self-assembly of a cationic polymer and a polyanionic nucleic acid. The formation of stable chitosan/nucleic acid polyplexes is a prerequisite for protecting the genetic material from enzymatic degradation and facilitating its entry into cells.
The core interaction is electrostatic: the positively charged protonated amine groups (-NH3+) along the chitosan backbone interact with the negatively charged phosphate (B84403) groups of DNA or siRNA. mdpi.comkinampark.com This interaction leads to the condensation of the nucleic acid into a compact, nanoparticle structure. The ratio of chitosan's nitrogen atoms to the nucleic acid's phosphate groups (N/P ratio) is a critical parameter that influences the resulting polyplex's size, surface charge (zeta potential), and stability. kinampark.com
However, research consistently shows that the molecular weight (i.e., chain length) of the chitosan is a crucial factor. mdpi.comscienceopen.com
Condensation and Stability: A certain minimum chain length is required to effectively wrap around and condense the much larger DNA or siRNA molecules into stable nanoparticles. scienceopen.com
Protection: Longer chitosan chains provide better steric protection for the enclosed nucleic acid against degradation by nucleases in the biological environment. mdpi.com
Studies indicate that very short oligomers may not form stable complexes. For instance, research has shown that chitosan oligomers with a degree of polymerization between 15 and 21 are effective for pDNA delivery, while other studies suggest a molecular weight of at least 65 kDa is optimal for forming stable nanoparticles with siRNA. mdpi.comscienceopen.com This implies that a this compound, by itself, is too small to effectively condense and protect DNA or siRNA to form a viable polyplex for gene delivery. While the trimer possesses the necessary cationic groups, it lacks the chain length required for stable complexation.
Modulating Gene Silencing Efficacy via Trimer-Based Systems
Gene silencing using small interfering RNA (siRNA) relies on the successful delivery of intact siRNA into the cell's cytoplasm. The efficacy of a chitosan-based delivery system is therefore directly linked to the stability and properties of the chitosan/siRNA polyplexes.
Modulating gene silencing efficacy involves optimizing the delivery vehicle to overcome several barriers. The key material science considerations influenced by chitosan's properties include:
Polyplex Stability: The polyplex must be stable enough in the extracellular environment to protect the siRNA but must be able to release its cargo inside the cell. nih.gov
Cellular Uptake: Nanoparticles with a positive surface charge and a size generally under 200 nm are considered optimal for cellular uptake via endocytosis. mdpi.com
Endosomal Escape: Once inside the cell within an endosome, the polyplex must escape into the cytoplasm before it is degraded.
Research has demonstrated that higher molecular weight chitosans are more effective at forming the stable nanoparticles required for significant gene silencing. researchgate.net For example, studies have shown that low molecular weight chitosan (~10 kDa) resulted in almost no gene knockdown, whereas higher molecular weights (64-170 kDa) achieved significant silencing of 45-65%. researchgate.net This is because longer chains are necessary to create stable, condensed nanoparticles that can protect the siRNA. nih.gov
Given that a this compound cannot form these stable polyplexes on its own, systems based purely on the trimer are not a focus of research for modulating gene silencing. However, trisaccharide moieties have been coupled to larger chitosan oligomer backbones as a strategy to enhance cellular uptake by targeting specific sugar-binding receptors (lectins) on the cell surface, thereby improving transfection efficiency. nih.gov In this context, the trimer acts as a targeting ligand rather than the core delivery vehicle itself.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| d-glucosamine |
| N-acetylglucosamine |
| Deoxyribonucleic Acid (DNA) |
| Small interfering RNA (siRNA) |
| Copper (II) |
| Lead (II) |
| Cadmium (II) |
| Chromate |
Future Research Directions and Challenges
Development of Highly Monodisperse Chitosan (B1678972) Trimer Production Methods
A significant hurdle in the widespread research and application of chitosan trimer is the difficulty in producing it as a highly monodisperse compound with a uniform structure. Currently, chitosan oligomers are typically produced by the depolymerization of chitosan polymer via chemical or enzymatic hydrolysis. Chemical methods, such as acid hydrolysis, often result in a heterogeneous mixture of oligomers with varying degrees of polymerization (DP) and a random pattern of N-acetylation, making it difficult to isolate pure trimers in high yields mdpi.com.
Enzymatic degradation using specific enzymes like chitosanases and chitinases is a more controlled and environmentally friendly approach mdpi.com. Some enzymes, like chitosanase from Paenibacillus fukuinensis, are known to produce dimeric and trimeric degradation products plos.org. Similarly, enzymatic hydrolysis can yield mixtures containing a significant fraction of trimers isnff-jfb.com. However, these methods still produce a range of oligomers, necessitating complex and often low-yield purification steps. The production of truly monodisperse low molecular weight chitosans often requires semi-preparative fractionation procedures to separate the desired oligomers from the broader molecular weight distribution mdpi.com.
Future research must focus on developing highly selective production methods. Key challenges and directions include:
Enzyme Engineering: Designing or discovering novel chitosanases or chitin (B13524) deacetylases with high specificity for producing trimers. This could involve enzyme engineering to alter substrate-binding sites to favor the release of trimeric units plos.org. Combining different enzymes, such as chitinases and chitin deacetylases, could also yield oligomers with novel, well-defined structures and functionalities mdpi.com.
Controlled Chemical Synthesis: While laborious, building the trimer from monomeric glucosamine (B1671600) and N-acetylglucosamine building blocks offers complete control over the sequence and degree of acetylation ntnu.no. A major challenge is to improve the efficiency and yield of these synthetic routes to make them viable for producing research quantities of specific trimer structures.
Optimized Degradation and Fractionation: Developing advanced controlled degradation processes combined with efficient, scalable purification technologies is crucial. This could involve optimizing reaction conditions in enzymatic or chemical hydrolysis to maximize trimer production and integrating advanced chromatographic techniques for isolation.
Elucidation of Structure-Activity Relationships for Targeted Biological Effects
The biological activity of chitooligosaccharides is intimately linked to their specific molecular structure, including the degree of polymerization (DP), the degree of N-acetylation (DA), and the pattern of acetylation (PA) along the chain nih.govresearchgate.net. Much of the existing research has been conducted with poorly characterized COS mixtures, leading to ambiguous or contradictory findings nih.gov. To unlock the full potential of this compound, a clear understanding of its structure-activity relationship (SAR) is essential.
Research indicates that the bioactivity of COS is highly dependent on their size. For instance, while antifungal activity and the induction of phytoalexin (pisatin) formation were found to increase with chain length, peaking at the hexamer and heptamer, trimers still showed activity at high concentrations mdpi.com. Conversely, a specific study identified the this compound as the most effective oligomer (among DPs 1-10) for inhibiting angiotensin-I converting enzyme (ACE) and reducing blood pressure in spontaneously hypertensive rats preprints.orgaip.orgucd.ie. Furthermore, the antioxidant activity of chitosan dimers has been shown to be dependent on the specific sequence of N-acetylglucosamine and glucosamine units, highlighting the importance of the acetylation pattern mdpi.com.
Future research should be directed towards:
Systematic Screening: Using well-defined chitosan trimers with varying and known acetylation patterns to systematically screen for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects isnff-jfb.comnih.govplos.org.
Receptor Interaction Studies: Identifying the specific cellular receptors or molecular targets with which chitosan trimers interact. For example, chitosan has been reported to have a high binding affinity for the SARS-CoV-2 spike protein trimer cavity, suggesting a potential antiviral application that needs further exploration with defined oligomers frontiersin.orgnih.gov.
Clarifying Mechanisms: Moving beyond phenomenological observations to elucidate the precise molecular mechanisms by which chitosan trimers exert their effects. This involves understanding how structural variations influence interactions with biological membranes, chelation of metal ions, or modulation of signaling pathways portlandpress.comresearchgate.net.
Integration of Computational and Experimental Approaches for Predictive Design
The integration of computational modeling with experimental validation presents a powerful strategy to accelerate the design and development of functional chitosan trimers. In silico techniques, such as molecular dynamics (MD) simulations and molecular docking, are increasingly being used to provide insights into the molecular conformations and interactions of chitosan oligomers that are often inaccessible by purely experimental means plos.orgnih.gov.
Computational studies have been employed to investigate the interaction between carboxymethyl chitosan trimers and drug molecules, simulate the IR spectrum of a this compound to identify metal binding sites, and model the adsorption of oligomers onto surfaces like silica (B1680970) or α-chitin preprints.orgaip.orgresearchgate.netacs.org. Coarse-grained models are also being developed to simulate the behavior of larger polysaccharide systems, which can be validated against experimental data on polymer properties in solution plos.orgntnu.no. This synergy allows for the rational design of molecules with desired properties. The "Safe-by-Design" (SbD) concept, which aims to assess the safety of nanomaterials early in the innovation process, can be significantly enhanced by predictive computational models frontiersin.org.
Challenges and future directions in this area include:
Developing Accurate Force Fields: Refining the force fields used in simulations to more accurately model the complex interactions of chitosan, including the subtle effects of protonation states and hydrogen bonding, which significantly influence polymer conformation plos.orgacs.org.
Predictive Modeling of Bioactivity: Creating robust quantitative structure-activity relationship (QSAR) models that can predict the biological activity of a this compound based on its specific structure (DP, DA, and PA). This requires a large dataset of experimental results from well-characterized oligomers nih.gov.
Virtual Screening and Design: Using validated computational models to virtually screen libraries of potential trimer derivatives for specific functions, such as binding to a protein target or forming stable nanoparticles with a drug aip.orgnih.gov. This predictive capability would guide synthetic efforts toward the most promising candidates, saving significant time and resources.
Experimental Validation Loop: Establishing a tight feedback loop where computational predictions are rapidly tested experimentally, and the results are used to further refine and improve the predictive power of the computational models researchgate.netpreprints.org.
Exploration of Novel Derivatization Strategies for Enhanced Functionality
Chemical modification of the this compound is a key strategy for enhancing its inherent properties and introducing new functionalities. The primary amine groups and hydroxyl groups on the glucosamine units are reactive sites for a wide range of chemical modifications nih.govmdpi.com. Common derivatization reactions include N-acylation, N-alkylation, carboxylation, and quaternization, which can improve solubility, hydrophilicity, and bioactivity mdpi.comdovepress.comnih.gov.
More advanced and highly selective methods are emerging as powerful tools. For example, "click chemistry" reactions, such as the azide-alkyne cycloaddition, allow for the regioselective modification of chitosan, enabling the attachment of various functional groups with high efficiency and specificity plos.org. Another promising strategy involves the specific functionalization of the reducing end of the oligomer, which can create unique building blocks for more complex materials nih.govresearchgate.net. The goal of these modifications is to create derivatives with precisely tailored properties, such as enhanced antimicrobial activity or improved drug-carrying capacity plos.organnualreviews.org.
Future research in this domain should focus on:
Site-Specific Modifications: Developing new synthetic protocols that allow for the precise, regioselective modification of specific hydroxyl or amine groups on the trimer. This level of control is essential for fine-tuning the structure-activity relationship.
Multifunctional Derivatives: Designing and synthesizing this compound derivatives that possess multiple functionalities. For example, a single molecule could be engineered to have targeting moieties, drug-conjugation sites, and solubility-enhancing groups.
"Green" Chemistry Approaches: Exploring more environmentally friendly derivatization methods, potentially using enzymatic catalysts, to modify chitosan trimers in a sustainable manner frontiersin.org.
Smart Materials: Creating trimer derivatives that respond to specific environmental stimuli, such as changes in pH, temperature, or light. Such "smart" materials have significant potential in targeted drug delivery and diagnostics mdpi.com.
Expanding Applications in Emerging Material Science and Biotechnologies
The unique properties of chitosan oligomers, including their biocompatibility, biodegradability, and diverse bioactivities, position them for a wide range of uses. As methods for producing well-defined trimers improve, their application in emerging fields of material science and biotechnology is expected to expand significantly. Current applications for general chitooligosaccharides are found in medicine, agriculture, and the food industry isnff-jfb.comresearchgate.netmdpi.com.
Specific to the trimer, its demonstrated ACE inhibitory activity suggests potential as a nutraceutical or pharmaceutical for managing hypertension ucd.ie. In material science, COS are being used to develop functional materials like hydrogels, films, and nanoparticles for applications such as drug delivery and food packaging isnff-jfb.comsciopen.com. In biotechnology, COS are used in aquaculture as feed additives to improve fish health and growth marine-oligo.com.
Future opportunities and challenges lie in:
Nanomedicine: Leveraging the small, well-defined nature of chitosan trimers to create highly specific nanocarriers for targeted drug and gene delivery. Their size and surface chemistry can be precisely controlled to optimize interaction with cells and tissues nih.govresearchgate.net.
Tissue Engineering: Using functionalized chitosan trimers as building blocks or signaling molecules within scaffolds to promote specific cellular responses and guide tissue regeneration ucd.ie.
Advanced Functional Foods: Incorporating characterized chitosan trimers into foods not just as preservatives, but as bioactive ingredients with proven health benefits, such as blood pressure regulation or cholesterol reduction marine-oligo.com.
Sustainable Agriculture: Developing the next generation of plant biostimulants and protectants based on specific trimer structures that can elicit targeted defense responses or growth promotion in crops with high efficiency notulaebotanicae.ro.
Biosensors: Utilizing derivatized trimers as specific recognition elements on sensor surfaces for the detection of pathogens or other clinically relevant molecules.
The progression from using undefined chitosan mixtures to designing and applying specific molecules like the this compound marks a new era in the research of this versatile biopolymer. Overcoming the challenges in production and characterization will unlock its vast potential across numerous scientific and industrial fields.
Q & A
Q. What methodologies are recommended for structural characterization of chitosan trimer?
this compound’s structure can be characterized using nuclear magnetic resonance (NMR) spectroscopy to analyze proton exchange rates and confirm monomeric linkages . Computational approaches, such as molecular dynamics simulations, are also effective for modeling intermolecular interactions and validating experimental data . For reproducible results, combine NMR with mass spectrometry (e.g., MALDI-TOF) to cross-validate molecular weight and polymerization degree.
Q. How do researchers ensure the purity of this compound during synthesis?
Purity is assessed via high-performance liquid chromatography (HPLC) to isolate trimers from oligomer mixtures. Enzymatic depolymerization (e.g., using chitosanases) followed by size-exclusion chromatography can optimize yield . Dynamic light scattering (DLS) and Fourier-transform infrared spectroscopy (FTIR) are recommended to monitor deacetylation levels and confirm absence of contaminants.
Q. What are the primary challenges in isolating this compound from natural sources?
Key challenges include minimizing depolymerization variability and avoiding over-deacetylation. Standardized protocols for acid hydrolysis or enzymatic cleavage must be coupled with real-time monitoring (e.g., UV-Vis spectroscopy) to control reaction kinetics. Refer to batch-to-batch reproducibility frameworks in polyelectrolyte studies for guidance .
Advanced Research Questions
Q. How can computational models resolve contradictions in this compound’s binding affinity data?
Discrepancies in binding studies (e.g., with proteins or nucleic acids) often arise from solvent effects or force field inaccuracies in simulations. Use hybrid methods: validate molecular docking results with experimental techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Adjust for solvent polarity and ionic strength in simulations to align with in vitro conditions .
Q. What experimental designs are optimal for studying this compound’s role in drug delivery systems?
Employ a factorial design to test variables like pH, trimer concentration, and cross-linking agents. Use fluorescent tagging (e.g., FITC-labeled trimers) to track cellular uptake via confocal microscopy. For in vivo relevance, incorporate biorelevant media (e.g., simulated body fluid) to assess stability and release kinetics. Reference polyelectrolyte complexation studies for methodological rigor .
Q. How should researchers address ethical concerns in data selection for this compound bioactivity studies?
To avoid "data trimming," predefine exclusion criteria (e.g., outliers beyond ±3 SD) and document all raw data transparently. Use multivariate statistical tools (e.g., PCA or ANOVA) to justify data inclusion. Ethical frameworks from emphasize reproducibility checks via independent replication .
Q. What strategies improve the reliability of this compound’s depolymerization efficiency metrics?
Combine kinetic modeling (e.g., Michaelis-Menten for enzymatic hydrolysis) with real-time analytics like gel permeation chromatography (GPC). Address variability by standardizing substrate sources (e.g., crab vs. fungal chitosan) and reporting deacetylation degrees (DD) using H-NMR integration .
Methodological Guidance
Q. How to formulate a research question on this compound’s mechanism of antimicrobial action?
- Focus : Narrow to specific pathogens (e.g., E. coli vs. S. aureus) and mechanistic angles (e.g., membrane disruption vs. gene inhibition).
- Complexity : Avoid binary questions; instead, ask, “How does this compound’s charge density influence Gram-negative bacterial membrane permeability?”
- Methodology : Design dose-response assays with zeta potential measurements and electron microscopy for visualization .
Q. What statistical approaches are suitable for analyzing this compound’s cytotoxicity data?
Use non-linear regression for dose-response curves (e.g., IC50 calculations) and Kaplan-Meier survival analysis for in vivo toxicity timelines. Address censored data via Cox proportional hazards models. Reference for reproducible data categorization frameworks .
Data Analysis & Reproducibility
Q. How to mitigate bias in this compound’s bioactivity studies?
Implement double-blinding in cell culture assays and use automated image analysis (e.g., ImageJ plugins) to reduce subjective interpretation. Share datasets in public repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cross-reference with ’s ethical guidelines on data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
